molecular formula C4H5Br2N B3119390 3,4-Dibromobutanenitrile CAS No. 25109-74-4

3,4-Dibromobutanenitrile

Cat. No.: B3119390
CAS No.: 25109-74-4
M. Wt: 226.9 g/mol
InChI Key: MCHBWFDXJBLCAG-UHFFFAOYSA-N
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Description

3,4-Dibromobutanenitrile is an organic compound with the molecular formula C₄H₅Br₂N It is a nitrile derivative characterized by the presence of two bromine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromobutanenitrile typically involves the bromination of butanenitrile. One common method is the addition of bromine to butanenitrile in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where butanenitrile is reacted with bromine in controlled environments to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromobutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products Formed

    Substitution: Formation of substituted butanenitrile derivatives.

    Reduction: Formation of 3,4-dibromobutylamine.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

3,4-Dibromobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dibromobutanenitrile involves its reactivity with various molecular targets. The bromine atoms and nitrile group can interact with different functional groups in target molecules, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobutanenitrile: Similar structure but with chlorine atoms instead of bromine.

    3,4-Diiodobutanenitrile: Similar structure but with iodine atoms instead of bromine.

    3,4-Difluorobutanenitrile: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

3,4-Dibromobutanenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, leading to different chemical behavior and applications .

Properties

IUPAC Name

3,4-dibromobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N/c5-3-4(6)1-2-7/h4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHBWFDXJBLCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474129
Record name Butanenitrile, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25109-74-4
Record name Butanenitrile, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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